![molecular formula C15H21NO4 B13074273 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of 3-ethylpentanoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
-
Formation of the Protected Amino Acid: : The protected amino acid is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction of the benzyloxycarbonyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the free amino acid.
-
Substitution: : The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid (3-ethylpentanoic acid).
Substitution: Various substituted amino acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid has several applications in scientific research:
-
Peptide Synthesis: : It is commonly used as a building block in the synthesis of peptides and proteins. The benzyloxycarbonyl group serves as a protecting group for the amino group, allowing for selective reactions at other functional groups.
-
Biochemical Studies: : The compound is used in studies involving enzyme-substrate interactions, protein folding, and structure-activity relationships.
-
Medicinal Chemistry: : It is utilized in the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
-
Industrial Applications: : The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This enables the stepwise assembly of peptides with high precision.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar in structure but with a methyl group instead of an ethyl group.
2-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid: Contains two methyl groups at the 3-position, making it more sterically hindered.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides stability and selectivity, making it a valuable tool in synthetic chemistry and biochemical research.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
3-ethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-12(4-2)13(14(17)18)16-15(19)20-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
YRYXYDGVVGOBQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


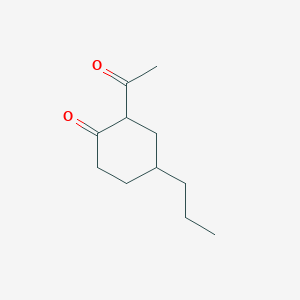
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
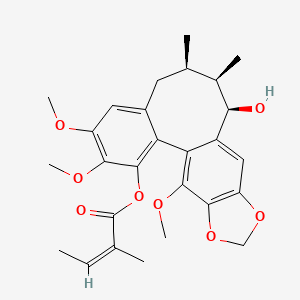
![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
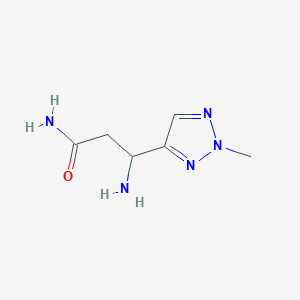
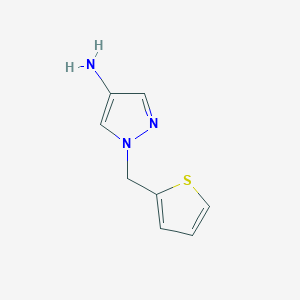
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
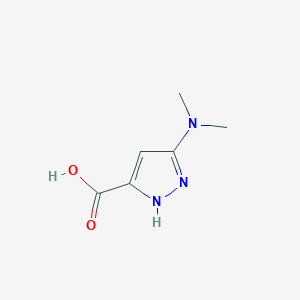
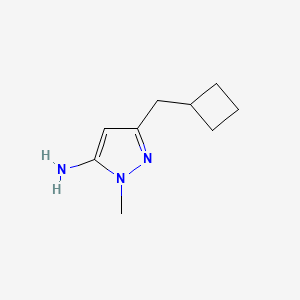
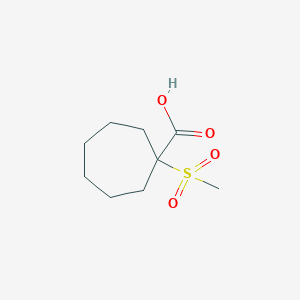
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)
